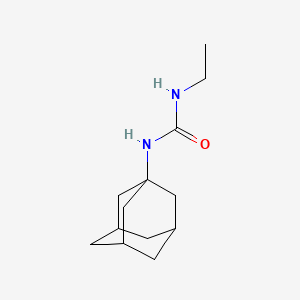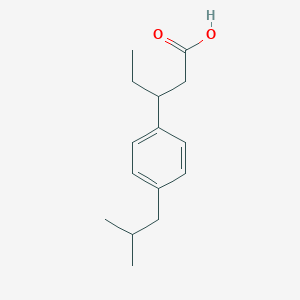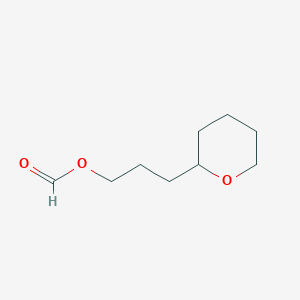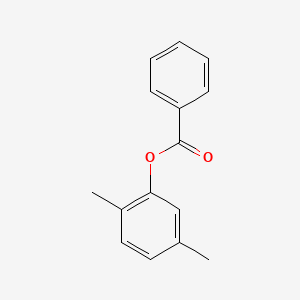
Tribenzyl(phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzyl(phenyl)silane is an organosilicon compound characterized by the presence of three benzyl groups and one phenyl group attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their versatility in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribenzyl(phenyl)silane can be synthesized through various methods, including:
Grignard Reaction: This involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the addition of benzyl chloride.
Hydrosilylation: This method involves the addition of benzyl groups to phenylsilane in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tribenzyl(phenyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Tribenzyl(phenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is used in the development of silicon-based biomaterials.
Industry: It is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of tribenzyl(phenyl)silane involves its ability to form stable bonds with various organic and inorganic molecules. This is primarily due to the unique properties of the silicon atom, which can form strong bonds with carbon, oxygen, and other elements. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Similar in structure but lacks the benzyl groups.
Tribenzylsilane: Similar but lacks the phenyl group.
Triphenylsilane: Contains three phenyl groups instead of benzyl groups.
Uniqueness
Tribenzyl(phenyl)silane is unique due to the presence of both benzyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
18870-41-2 |
|---|---|
Formule moléculaire |
C27H26Si |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
tribenzyl(phenyl)silane |
InChI |
InChI=1S/C27H26Si/c1-5-13-24(14-6-1)21-28(27-19-11-4-12-20-27,22-25-15-7-2-8-16-25)23-26-17-9-3-10-18-26/h1-20H,21-23H2 |
Clé InChI |
RLVDYATYYCHCQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)



![[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate](/img/structure/B11939711.png)



